molecular formula C6H5ClFNO B6322439 3-Chloro-2-fluoro-4-(hydroxymethyl)pyridine, 95% CAS No. 1149587-00-7

3-Chloro-2-fluoro-4-(hydroxymethyl)pyridine, 95%

Cat. No. B6322439
CAS RN: 1149587-00-7
M. Wt: 161.56 g/mol
InChI Key: BPIXTTKOSNOAJB-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-(hydroxymethyl)pyridine is a chemical compound with the molecular formula C6H5ClFNO and a molecular weight of 161.56 .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-fluoro-4-(hydroxymethyl)pyridine is 1S/C6H5ClFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 . This indicates the presence of a pyridine ring with chlorine, fluorine, and a hydroxymethyl group attached at positions 3, 2, and 4 respectively.


Physical And Chemical Properties Analysis

3-Chloro-2-fluoro-4-(hydroxymethyl)pyridine has a molecular weight of 161.56 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Fluorination and Synthesis of Complex Molecules

The compound has been utilized in the selective fluorination of pyridine derivatives, demonstrating its role in the synthesis of fluorinated molecules which are significant in drug development and material sciences. For instance, Zhou et al. (2018) described a method for the fluorination of 2-aminopyridines in the presence of this compound, highlighting its application in achieving high yields and regioselectivities of fluorinated pyridines (Zhou, Tian, Zhao, & Dan, 2018).

Enhancing Fluorescent Properties

Velázquez-Olvera et al. (2012) explored the fluorescent properties of derivatives of this compound, revealing its utility in enhancing fluorescence intensity, thus suggesting its potential in the development of fluorescent biomarkers and sensors (Velázquez-Olvera et al., 2012).

Development of Magnetic and Optical Properties

Alexandropoulos et al. (2011) synthesized a new family of lanthanide clusters using 2-(hydroxymethyl)pyridine, demonstrating dual physical properties, including magnetic and photoluminescence features. This indicates its potential application in creating materials with specific magnetic and optical characteristics (Alexandropoulos et al., 2011).

Role in Non-linear Optics and Reactivity Studies

Murthy et al. (2017) conducted an extensive study on the reactivity and potential applications of a related heterocycle, highlighting its importance in non-linear optics through hyperpolarizability calculations and stability in various conditions. Such studies shed light on the compound's role in advanced material science applications (Murthy et al., 2017).

Applications in Coordination Chemistry and Sensor Development

The compound has also been found to play a crucial role in the synthesis of coordination complexes and sensors, as evidenced by studies on its derivatives. For example, the development of Eu(III) and Tb(III) complexes with novel pyridine dicarboxylic acid derivatives for enhanced fluorescence properties, suggesting applications in time-resolved fluoroimmunoassay and other sensor technologies (Rui-ren, Zi’er, Can-cheng, & Yi-ming, 2006).

Safety and Hazards

3-Chloro-2-fluoro-4-(hydroxymethyl)pyridine is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-chloro-2-fluoropyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIXTTKOSNOAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CO)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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